Propionitrile, 3-(1-(p-tolylsulfonyl)hydrazino)-
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Overview
Description
Propionitrile, 3-(1-(p-tolylsulfonyl)hydrazino)- is a chemical compound with the molecular formula C10H13N3O2S and a molecular weight of 239.294 g/mol It is characterized by the presence of a propionitrile group attached to a hydrazino group, which is further substituted with a p-tolylsulfonyl group
Preparation Methods
The synthesis of Propionitrile, 3-(1-(p-tolylsulfonyl)hydrazino)- typically involves the reaction of p-toluenesulfonyl hydrazide with acrylonitrile under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Propionitrile, 3-(1-(p-tolylsulfonyl)hydrazino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Scientific Research Applications
Propionitrile, 3-(1-(p-tolylsulfonyl)hydrazino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of Propionitrile, 3-(1-(p-tolylsulfonyl)hydrazino)- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can result in the modulation of various biochemical pathways, ultimately affecting cellular functions and processes .
Comparison with Similar Compounds
Propionitrile, 3-(1-(p-tolylsulfonyl)hydrazino)- can be compared with other similar compounds, such as:
Propionitrile: A simple nitrile compound used as a solvent and precursor in organic synthesis.
Acrylonitrile: An unsaturated nitrile used in the production of polymers and plastics.
p-Toluenesulfonyl hydrazide:
Properties
CAS No. |
39133-34-1 |
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Molecular Formula |
C10H13N3O2S |
Molecular Weight |
239.30 g/mol |
IUPAC Name |
N-(2-cyanoethyl)-4-methylbenzenesulfonohydrazide |
InChI |
InChI=1S/C10H13N3O2S/c1-9-3-5-10(6-4-9)16(14,15)13(12)8-2-7-11/h3-6H,2,8,12H2,1H3 |
InChI Key |
AJZJKEBCISMLIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC#N)N |
Origin of Product |
United States |
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